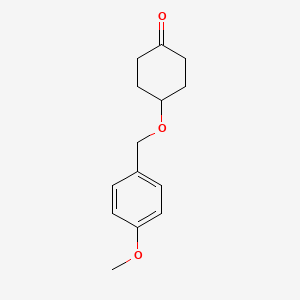![molecular formula C15H18N2O2 B12571332 1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one CAS No. 190328-45-1](/img/structure/B12571332.png)
1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features a pyrrolidin-2-one moiety attached to an indole ring, which is further substituted with a methoxy group at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate. The pyrrolidin-2-one moiety can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis, followed by methylation and cyclization steps. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents like methanol and catalysts such as methanesulfonic acid are commonly used in these processes .
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The methoxy group can enhance the compound’s binding affinity and selectivity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Serotonin: 5-Hydroxytryptamine, another indole derivative involved in neurotransmission.
Tryptophan: An essential amino acid and precursor to serotonin and melatonin.
Uniqueness
1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one is unique due to its combination of the indole and pyrrolidin-2-one moieties, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
190328-45-1 |
|---|---|
Molekularformel |
C15H18N2O2 |
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H18N2O2/c1-19-12-4-5-14-13(9-12)11(10-16-14)6-8-17-7-2-3-15(17)18/h4-5,9-10,16H,2-3,6-8H2,1H3 |
InChI-Schlüssel |
MEZYFVJATJMAJE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC=C2CCN3CCCC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid](/img/structure/B12571249.png)
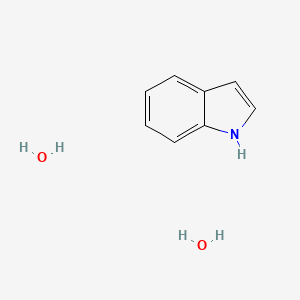
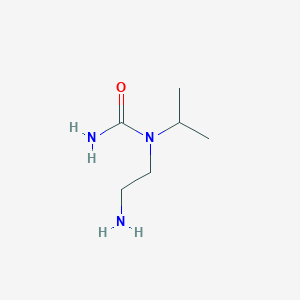

![N-[(4-Fluorophenyl)methylidene]-4-methoxybenzene-1-sulfonamide](/img/structure/B12571278.png)
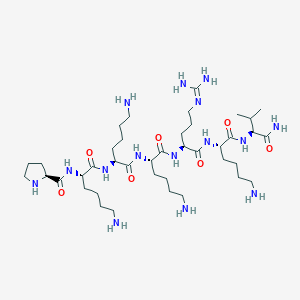
![1-Octadecyl-3-{[3-(phenylsulfanyl)phenyl]sulfanyl}benzene](/img/structure/B12571288.png)
![Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]-](/img/structure/B12571292.png)
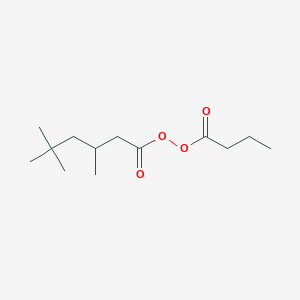


![1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene](/img/structure/B12571327.png)
